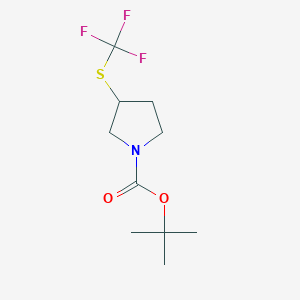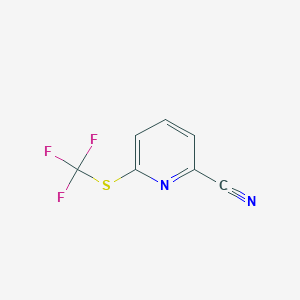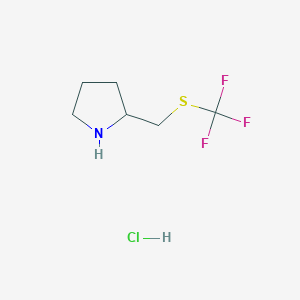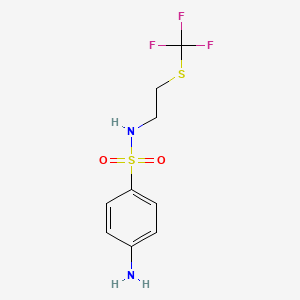
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C10H16F3NO2S and a molecular weight of 271.30 g/mol . This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to a pyrrolidine ring, which is further connected to a carboxylic acid tert-butyl ester group. The trifluoromethylsulfanyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been used in various fields, including agrochemical and pharmaceutical industries .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds are known for their unique physicochemical properties, which can influence their interaction with biological targets .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, potentially enhancing their bioavailability .
Result of Action
Trifluoromethyl-containing compounds are known to have a wide range of biological activities, which can be attributed to the unique properties of the trifluoromethyl group .
Métodos De Preparación
The synthesis of 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond between the carboxylic acid and the alcohol.
In an industrial setting, the production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Comparación Con Compuestos Similares
Similar compounds to 3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester include:
3-Trifluoromethyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Lacks the sulfanyl group, which may result in different chemical properties and reactivity.
3-Trifluoromethylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester: Contains a piperidine ring instead of a pyrrolidine ring, which can affect its biological activity and binding properties.
3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid methyl ester: Has a methyl ester group instead of a tert-butyl ester group, which can influence its solubility and stability.
The uniqueness of this compound lies in its combination of the trifluoromethylsulfanyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWVMFWEMXOIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide](/img/structure/B6350623.png)


![(3E)-1-methyl-3-[(4-methylphenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B6350643.png)
